m-Cresol

Catalog No.
S535044
CAS No.
108-39-4
M.F
C7H8O
C7H8O
CH3C6H4OH
M. Wt
108.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Cresol

CAS Number

108-39-4

Product Name

m-Cresol

IUPAC Name

3-methylphenol

Molecular Formula

C7H8O
C7H8O
CH3C6H4OH

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)O

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
In water, 2.22X10+4 mg/L at 25 °C
Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether
Miscible with acetone, benzene, carbon tetrachloride
Soluble in vegetable oils, glycerin and dilute alkai
22.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 2.4 (moderate)
slightly soluble in water; soluble in oils
miscible (in ethanol)
2%

Synonyms

3-cresol, 3-cresol, calcium salt(1:2), 3-cresol, sodium salt, 3-methylphenol, m-cresol, meta-cresol, metacresol

Canonical SMILES

CC1=CC(=CC=C1)O

Description

The exact mass of the compound Metacresol is 108.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 68° f (ntp, 1992)22700 mg/l (at 25 °c)0.21 m22.7 mg/ml at 25 °cin water, 2.22x10+4 mg/l at 25 °csoluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ethermiscible with acetone, benzene, carbon tetrachloridesoluble in vegetable oils, glycerin and dilute alkai22.7 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 2.4 (moderate)slightly soluble in water; soluble in oilsmiscible (in ethanol)2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8768. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of cresol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

  • Disinfectant

    Due to its fungicidal and bactericidal properties, metacresol is commonly used as a disinfectant in research laboratories. Studies have shown its effectiveness against various bacteria and fungi, making it a valuable tool for maintaining sterile conditions ().

  • Preservative

    Metacresol's antimicrobial properties make it a suitable preservative for biological samples like tissues and enzymes. It helps prevent microbial growth during storage and transportation, ensuring the integrity of research samples ().

Biological Research

  • Cell Culture

    Low concentrations of metacresol can be used to permeabilize cell membranes, allowing for the introduction of foreign molecules into cells. This technique is particularly useful in studies on gene delivery and cell signaling ().

  • Protein Studies

    Metacresol can be employed to precipitate proteins from solution. This is a crucial step in protein purification protocols used in various areas of biological research, including enzyme studies and antibody production ().

m-Cresol, also known as 3-methylphenol, is an organic compound with the chemical formula C7H8O\text{C}_7\text{H}_8\text{O}. It is a colorless, viscous liquid that has a distinct odor. As a derivative of phenol, m-Cresol is one of three isomers of cresol, the others being o-cresol and p-cresol. It is primarily obtained from coal tar or synthesized through various chemical processes, including the alkylation of phenol with methanol over solid acid catalysts at high temperatures .

, particularly with hydroxyl radicals. Studies have shown that it reacts in the gas phase, yielding products such as methyl-1,4-benzoquinone and nitrophenols. The rate constants for its reaction with hydroxyl radicals have been measured to be approximately kOH(m cresol)=(5.88±0.92)×1011cm3molecule1s1k_{\text{OH}}(\text{m cresol})=(5.88\pm 0.92)\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1} . Additionally, m-Cresol can react vigorously with strong oxidizers and bases, leading to potential hazards during handling .

There are several methods for synthesizing m-Cresol:

  • Extraction from Coal Tar: This traditional method involves distilling coal tar to obtain cresols.
  • Cymene-Cresol Process: Toluene is alkylated with propylene to produce cymene, which is then oxidatively dealkylated.
  • Carbonylation: A mixture of methallyl chloride and acetylene can be carbonylated in the presence of nickel carbonyl.
  • Methylation of Phenol: This involves treating phenol with methanol using solid acid catalysts at elevated temperatures (above 300 °C) to produce cresols .

m-Cresol has a wide range of applications:

  • Chemical Intermediate: It serves as a precursor for various chemicals including pesticides (e.g., fenitrothion), synthetic vitamin E, and antiseptics.
  • Solvent: It is used as a solvent for polymers and in the preparation of conductive films from polyaniline.
  • Preservative: m-Cresol is utilized in some insulin preparations.
  • Synthesis of Other Compounds: It is involved in the synthesis of thymol and other important synthetic chemicals .

Research into m-Cresol's interactions has highlighted its reactivity with hydroxyl radicals and its potential toxicity. Studies have focused on its degradation products when exposed to various environmental conditions. These interactions are crucial for understanding its behavior in atmospheric chemistry and potential impacts on health and the environment .

m-Cresol shares similarities with other cresols but has distinct characteristics that set it apart:

Compound NameIUPAC NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Unique Features
o-Cresol2-methylphenolC7H8O\text{C}_7\text{H}_8\text{O}19129.8Lower boiling point than m-Cresol
p-Cresol4-methylphenolC7H8O\text{C}_7\text{H}_8\text{O}20235.5Higher melting point than m-Cresol
m-Cresol3-methylphenolC7H8O\text{C}_7\text{H}_8\text{O}20211.8Unique position of methyl group on the ring

The unique positioning of the methyl group on the benzene ring gives m-Cresol distinct physical properties and reactivity compared to its isomers. Its applications in industrial processes and biological systems further emphasize its importance within the cresols family .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid
Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO]
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour
Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.]

Color/Form

Colorless, yellowish liquid
Colorless to yellow liquid [Note: A solid below 54 degrees F].
Colorless, yellowish or pinkish liquid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

108.057514874 g/mol

Monoisotopic Mass

108.057514874 g/mol

Boiling Point

397 °F at 760 mmHg (NTP, 1992)
202.2 °C
202.00 to 203.00 °C. @ 760.00 mm Hg
202 °C
397 °F

Flash Point

187 °F (NTP, 1992)
187 °F (86 °C) (Closed cup)
86 °C (187 °F) - closed cup
86 °C
187 °F

Heavy Atom Count

8

Taste

Taste threshold: 2.00X10-3 ppm

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.72 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink
1.034 at 20 °C/4 °C
Relative density (water = 1): 1.03
1.028-1.033
1.03

LogP

1.96
1.96 (LogP)
1.96
log Kow = 1.96

Odor

Phenolic odor
Odor of coal tar
Sweet, tarry odor
Distinct phenolic odor, with an odor threshold of 5 ppm; sometimes referred to as an empyreumatic odo

Odor Threshold

Odor Threshold Low: 5.0 [mmHg]
Odor threshold from NTP
Water: 0.037 mg/L; air: 0.0028 ul/L; odor safety class a; a= more than 90% of distracted persons perceive warning of TLV concentration in air.
Odor detection in water: 6.80X10-1 ppm (chemically pure)

Appearance

Solid powder

Melting Point

52.7 °F (NTP, 1992)
12.2 °C
11.8 °C
11-12 °C
54 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GGO4Y809LO

Related CAS

27289-33-4
3019-89-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2620 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.92%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Local antiseptic, parasiticide, disinfectant; has been used as an intestinal antiseptic
Disinfectant
Cresol is a well-known environmental pollutant, toluene metabolite, uremic toxicant and accidental poisoning product. Formocresol, a preparation of formalin and cresol, is also used as a root canal medicament and for pulpotomy of primary teeth. However, little is known about its effect on cardiovascular system. In this study, m-cresol inhibited the AA-induced platelet aggregation by 43-97% at concentrations ranging from 0.25 to 1 mM. Collagen-induced platelet aggregation was also inhibited by 0.25-1 mM of m-cresol by 47-98%. Accordingly, o-cresol (0.1-0.5 mM) also inhibited the AA-induced platelet aggregation by 46-96% and the collagen-induced platelet aggregation by 35-88% at concentrations of 0.1-1 mM. AA- and collagen-induced platelet thromboxane B(2) (TXB(2)) production was inhibited by even 0.1 mM of m-cresol with 88 and 54% of inhibition, respectively. The o-cresol (0.1 mM) also inhibited the AA- and collagen-induced platelet TXB(2) production with 91 and 97% respectively. Although m- and o-cresol (<1 mM) showed little effect on thrombin-induced platelet aggregation, they effectively inhibited the thrombin-induced platelet TXB(2) production. The m-cresol (2 and 5 mM) inhibited the COX-1 activity by 55-99%, but showed little effect on COX-2 enzyme activity. Moreover, o-cresol (0.5 and 1 mM) inhibited the COX-1 activity by 40-95%. COX-2 enzyme activity was inhibited by 68% at a concentration of 5 mM o-cresol. These results indicate that acute cresol-poisoning, direct root canal medication with formocresol or long-term occupational exposure to cresol and toluene may potentially suppress blood clot formation and lead to tissue hemorrhage via inhibition of platelet aggregation, TXB(2) production and COX enzyme activity.

Vapor Pressure

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992)
0.11 [mmHg]
0.11 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 13
(77 °F): 0.14 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

108-39-4

Absorption Distribution and Excretion

... m-Cresol (in NaHCO2) /was administered/ to rabbits by gavage. Urinary metabolites were evaluated after administration of 500 mg of m-Cresol. Ten percent of the dose was excreted as ethereal sulfate, 60% as ether glucuronide, 1% as the free cresol, about 3% as 2,5-dihydroxytoluene, and a trace amount as 3,4-dihydroxytoluene.
/It has been/ reported that 22% of the sulfate conjugate of m-Cresol (in water) was excreted after 290 mg/kg m-Cresol was administered to rabbits by gavage.
Cresols are slightly more corrosive /to the skin or eyes/ than phenol, but systemic effects may be a little milder because of slower absorption.
... /It has been/ reported that 20% of a subcutaneous dose of 7.2 to 10.0 mg m-Cresol was excreted unchanged via urine in guinea pigs.

Metabolism Metabolites

m-Cresol yields m-cresyl-beta-d-glucuronide, m-cresyl sulfate, 4-methylcatechol, methylquinol and m-methylanisole in rabbits. m-Cresol yields m-cresyl sulfate & m-methylanisole in rats. m-Cresol yields m-methylanisole in guinea pigs and mice. m-Cresol yields m-cresyl-beta-d-glucuronide in hens.
The ... m-cresols /is/ ... ring-hydroxylated to a small extent ... 2,5-Dihydroxytoluene has been isolated from the urine of rabbits fed ... m-cresols ...
Ten healthy men were exposed to approximately 200 ppm toluene for 4 hr. Urinary m-cresol concentration was 0.570 mg/L at the end of the exposure, 0.599 mg/L 4 hr after exposure, and 0.527 mg/L 20 hr after exposure.
The urinary & biliary excretion of (14)C-labeled m-cresol was investigated in 12 species of freshwater fish when immersed in sublethal concn in the aquarium water for 48 hr. The oxidation product, m-hydroxybenzoic acid & the m-cresol sulfate conjugate were excreted into the aquarium water by all species except the guppy, which did not excrete m-hydroxybenzoic acid. In addition to these two metabolites, the m-cresol glucuronic acid conjugate was found in the bile of all species, except the guppy.
For more Metabolism/Metabolites (Complete) data for m-CRESOL (7 total), please visit the HSDB record page.
Cresols can be absorbed following inhalation, oral, and dermal exposure. Once in the body they can distribute rapidly into many organs and tissues. Cresols undergo oxidative metabolism in the liver and are rapidly eliminated, mostly in the urine, as sulfate or glucuronide conjugates. The activation of cresols by oxidation involves tyrosinase and thyroid peroxidase, forming a reactive quinone methide. Experiments with recombinant P-450s demonstrated cresol metabolism was mediated by several P-450s including CYP2D6, 2C19, 1A2, 1A1, and 2E1. (L528, A197, L529, A198)

Wikipedia

M-Cresol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree
Cosmetics -> Antimicrobial

Methods of Manufacturing

m-Cresol is produced synthetically from toluene. Toluene is chlorinated and the resulting chlorotoluene is hydrolyzed to a mixture of methylphenols. Purification by distillation gives a mixture of 3-methylphenol and 4-methylphenol since they have nearly identical boiling points. Reaction of this mixture with isobutylene under acid catalysis forms 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-5-methylphenol, which can then be separated by fractional distillation and debutylated to give the corresponding 3- and 4-methylphenols. A mixture of 3- and 4-methylphenols is also derived from petroleum crude and coal tars.
By fractional distillation of crude cresol (from coal tar), also synthetically. Method of purification: rectification.
m-Cresol is prepared from m-toluic acid or obtained from coal tar or petroleum. Crude cresol is obtained by distilling "gray phenic acid" at a temperature of 180 to 201 °C. The m-cresol may be separated from the crude or purified mixture by repeated fractional distillation in vacuo. It can also be prepared synthetically by diazotization of the specific toluidine, or by fusion of the corresponding toluenesulfonic acid with sodium hydroxide.
By-product of naphtha cracking recovered from the spent caustic liquor used to wash petroleum distillates & isolated by fractional distillation as mixed cresols or as higher purity grades.

General Manufacturing Information

Primary Metal Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Textiles, apparel, and leather manufacturing
Plastics Material and Resin Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Phenol, 3-methyl-: ACTIVE
Zeolite absorbants are used to separate p-cresol from m-cresol after coal tar distillation.
Pure cresol is a mixture of ortho-, meta- & para-isomers. Crude cresol (commercial cresol) is a mixture of aromatic cmpd containing about 20% of o-cresol, 40% of m-cresol, & 30% of p-cresol with small amt of phenol & xylenols.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: m-cresol; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: not provided.
Method: DOE OH100R; Procedure: high performance liquid chromatography with ultraviolet absorbance detection; Analyte: m-cresol; Matrix: leachates and aqueous liquid-waste samples; Detection Limit: 0.9 mg/L.
Method: EPA-RCA 8041A; Procedure: gas chromatography; Analyte: m-cresol; Matrix: aqueous and non-aqueous samples; Detection Limit: not provided.
Method: OSHA 32; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: cresol (all isomers); Matrix: air; Detection Limit: 0.046 mg/cu m (0.01 ppm).
For more Analytic Laboratory Methods (Complete) data for m-CRESOL (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatographic determination of m-cresol in urine is discussed.
The concentrations of phenol and cresol in alkaline solutions were determined quantitatively using a colorimetric procedure. When reacted with Folin-Denis reagent, the compounds yielded distinct colors whose intensities could be measured. The concentration of the cresol isomers was determined as total cresol. This method has been applied to analysis of cresol and phenol in biologic fluids, such as blood and urine. /Cresols/
Analytical methods for determining cresols in biological materials.[Table#3639]

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Avoid loading together with explosives, oxidizing materials and organic peroxides.
Store in a cool, dry, well ventilated location. Separate from oxidizing materials.
All bulk containers that hold cresol shall carry, in a readily visible location, a label that bears the trade name of the product, if appropriate, and information on the effects of exposure to the compound on human health.
Cresol should be stored in iron or steel containers, properly labelled.

Interactions

Female Sutter mice (27 to 29/group) were dosed with a single application of dimethylbenzanthracene followed 1 wk later by 25 uL of a 20% solution of m-cresol in benzene twice weekly for 12 wk. Benzene-treated controls did not experience mortality, although many of the cresol-treated mice died. m-Cresol produced 7/17 tumors (papillomas) in surviving mice.
Mice were given a single dermal application of 9,10-dimethyl-1,2-benzanthracene (DMBA), a cancer initiator, followed by application of 20% solutions of o-, p-, or m-cresol in benzene twice a week for 12 weeks. This level of cresols exposure proved to be acutely toxic, producing relatively high nontumor-related mortality. Consequently, all tumor results were based on number of survivors (14-20 per group). Promotion with cresols led to increases in the average number of skin papillomas per mouse and the percentage of exposed mice with at least one papilloma. o-Cresol was the most potent isomer, and p-cresol the least. Carcinomas were not observed following cresols exposure, although the observed papillomas have the potential to develop into carcinomas. A problem with the study was use of benzene, a known carcinogen, as the solvent for the cresols. However, benzene controls in the cresols experiment did not develop papillomas, and neither did benzene controls in four parallel series of experiments (a few papillomas were observed in a fifth benzene control group). Therefore, the results of this study showing that all three cresol isomers are capable of promoting skin tumors initiated by DMBA appear to be valid.
In this study we found that insulin mixed with m-cresol, normally used as pharmaceutical preparation, shows an earlier and larger stimulating effect on transepithelial sodium transport than insulin alone. The action displayed by the m-cresol seems to be specific for insulin because m-cresol mixed with ADH, a hormone known to stimulate sodium transport, failed to show the potentiation seen for insulin. It is proposed that m-cresol could facilitate the interaction with its receptor by modifying the insulin molecule.

Stability Shelf Life

Crystals or liquid darken with exposure to air and light.
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Insulin, Not the Preservative m-cresol, Instigates Loss of Infusion Site Patency Over Extended Durations of CSII in Diabetic Swine

Monica R Swinney, Amy L Cox, Eric D Hawkins, Jie Xue, Parag Garhyan, James R L Stanley, Shantanu V Sule, Kofi Adragni, M Dodson Michael
PMID: 33321138   DOI: 10.1016/j.xphs.2020.12.008

Abstract

Insulin infusion sets worn for more than 4-5 days have been associated with a greater risk of unexplained hyperglycemia, a phenomenon that has been hypothesized to be caused by an inflammatory response to preservatives such as m-cresol and phenol. In this cross-over study in diabetic swine, we examined the role of the preservative m-cresol in inflammation and changes in infusion site patency. Insulin pharmacokinetics (PK) and glucose pharmacodynamics (PD) were measured on delivery of a bolus of regular human insulin U-100 (U-100R), formulated with or without 2.5 mg/mL m-cresol, to fasted swine following 0, 3, 5, 7, and 10 days of continuous subcutaneous insulin infusion (CSII). In a subsequent study with the same animals, biopsies were evaluated from swine wearing infusion sets infusing nothing, saline, or U-100R either with or without 2.5 mg/mL m-cresol, following 3, 7, and 10 days of CSII. Exposure to m-cresol did not impact any PK or PD endpoints. PK and PD responses dropped markedly from Days 7-10, regardless of the presence of m-cresol. Histopathology results suggest an additive inflammatory response to both the infusion set and the insulin protein itself, peaking at Day 7 and remaining stable beyond.


Developing a high-quality catalyst from the pyrolysis of anaerobic granular sludge: Its application for m-cresol degradation

Li Yu, Yunkang Liu, Huangzhao Wei, Lili Chen, Luyang An
PMID: 32402883   DOI: 10.1016/j.chemosphere.2020.126939

Abstract

This study proposes a novel approach for utilizing granular sludge discharged from anaerobic reactors to prepare an effective and stable catalyst for the removal of refractory contaminants in catalytic wet peroxide oxidation (CWPO). By implementing the response surface methodology, the experimental conditions for m-cresol degradation in CWPO with a HNO
-modified sludge carbon (GSC-M) as catalyst were explored. The removal efficiencies for m-cresol and total organic carbon (TOC) were 100% and 91.4%, respectively, at the optimal conditions of 60 °C for 120 min with a pH of 3, H
O
dosage of 1.85 g/L, and catalyst dosage of 0.75 g/L. A continuous experiment was conducted for 6 d to investigate the durability and catalytic performance of GSC-M, resulting in a TOC removal above 90% with the catalyst maintaining its original morphology. GSC-M catalyst exhibited excellent stability and low iron leaching (0.34%). The high catalytic degradation could be attributed to a high content of iron species, various types of surface functional groups, porous structures, and the π-π interaction between aromatic clusters in sludge carbon and the benzene ring of m-cresol. Interestingly, GSC-M catalyst exhibited magnetic properties which are beneficial for recycling. Based on the identified intermediates, a possible degradation pathway of m-cresol was proposed.


RIFM fragrance ingredient safety assessment, m-cresol, CAS Registry Number 108-39-4

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, M Kumar, A Lapczynski, M Lavelle, I Lee, D C Liebler, H Moustakas, M Na, T M Penning, G Ritacco, J Romine, N Sadekar, T W Schultz, D Selechnik, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura
PMID: 33567314   DOI: 10.1016/j.fct.2021.112043

Abstract




Allergy to metacresol in a type 2 diabetes patient

Fany Colson, Arjen F Nikkels, Bita Dezfoulian
PMID: 31922251   DOI: 10.1111/cod.13467

Abstract




Exploring the complex map of insulin polymorphism: a novel crystalline form in the presence of m-cresol

Fotini Karavassili, Alexandros Valmas, Maria Dimarogona, Anastasia E Giannopoulou, Stavroula Fili, Mathias Norrman, Gerd Schluckebier, Detlef Beckers, Andrew N Fitch, I Margiolaki
PMID: 32254061   DOI: 10.1107/S2059798320002545

Abstract

In this study, the first crystal structure of a novel crystal form of human insulin bound to meta-cresol in an acidic environment is reported. The combination of single-crystal and powder X-ray diffraction crystallography led to the detection of a previously unknown monoclinic phase (P2
). The structure was identified from the powder patterns and was solved using single-crystal diffraction data at 2.2 Å resolution. The unit-cell parameters at pH 6.1 are a = 47.66, b = 70.36, c = 84.75 Å, β = 105.21°. The structure consists of two insulin hexamers per asymmetric unit. The potential use of this insulin form in microcrystalline drugs is discussed.


De novo biosynthesis and gram-level production of m-cresol in Aspergillus nidulans

Wei Wang, Chunyan An, Yongpeng Yao, Xiangxi Meng, Shu-Shan Gao
PMID: 34423409   DOI: 10.1007/s00253-021-11490-w

Abstract

The industrially important meta-cresol (m-cresol, 3-methylphenol) is mainly produced from fossil resources by chemical methods. The microbial production of m-cresol was rarely investigated. Herein, we constructed a platform for the overproduction of m-cresol in a modified fungus Aspergillus nidulans FGSC no. A1145∆ST∆EM, which gave a gram-level titer using starch as carbon resource. For the biosynthesis of m-cresol, the 6-methyl salicylic acid synthase (MSAS)-encoding gene patK and 6-methyl salicylic acid decarboxylase-encoding gene patG from A. clavatus were co-expressed in the host A. nidulans. Multiple strategies, including promotor engineering, gene multiplication, and fed-batch fermentation, were applied to raise the production of m-cresol, which resulted in the titers of 1.29 g/L in shaking flasks and 2.03 g/L in fed-batch culture. The chassis cell A. nidulans A1145∆ST∆EM was proved to possess better tolerance to m-cresol than yeast, as it could grow in the liquid medium containing up to 2.5 g/L of m-cresol. These results showed that A. nidulans has great potential to be further engineered for industrial production of m-cresol.Key points• m-Cresol was de novo biosynthesized by a fungal chassis cell Aspergillus nidulans.• Promoter engineering and gene multiplication implemented the fine-tuned genes expression.• The titer of m-cresol reached 2.03 g/L via fed-batch culture.


Establishment of adsorption isotherms of m- and p-cresols in chromatographic process with aluminum terephthalate metal-organic framework as stationary phase

Shoujiang Li, Bo Peng, Shaoyan Wang
PMID: 31623847   DOI: 10.1016/j.chroma.2019.460599

Abstract

Close boiling points pose great challenges to the separation of the isomers m-cresol and p-cresol. Metal-organic frameworks (MOFs) material with uniform pore structure, high specific surface area and good chemical stability is a potential adsorbent. In this study, m-cresol and p-cresol were separated by a chromatographic process with aluminum terephthalate metal-organic framework (MIL-53(Al)) as stationary phase and acetonitrile as mobile phase. In view of the unique "breathing" effect of MOFs materials, according to the kinetic process and thermodynamic equilibrium of adsorption and desorption, the hybrid adsorption isotherm equations were established, which can reflect the "breathing" effect by combining the Langmuir adsorption process of narrow pore and the multi-stage adsorption process of large pore. The parameters of adsorption isotherm were determined by inverse method and genetic algorithm, and the adaptability of the equilibrium dispersive chromatography model based on this adsorption isotherm to the single-component adsorption process and two-component competitive adsorption process was proved under different injection concentration, injection time and flow velocity conditions. The separation process of m-cresol and p-cresol was optimized by the chromatographic model and genetic algorithm. Under the optimized conditions, the separated m-cresol and p-cresol were obtained with the purity values of 96.26% and 93.23%, and the recovery values of 96.93% and 96.59%, respectively.


Iron-loaded carbon nanotube-microfibrous composite for catalytic wet peroxide oxidation of m-cresol in a fixed bed reactor

Yi Yang, Huiping Zhang, Haoxin Huang, Ying Yan, Xinya Zhang
PMID: 31873882   DOI: 10.1007/s11356-019-07362-6

Abstract

A kind of novel iron-loaded carbon nanotube-microfibrous composite (Fe
O
-CNT-MF) catalyst is prepared and tested for fixed bed m-cresol catalytic wet peroxide oxidation (CWPO) reaction. Results show that the Fe
O
-CNT-MF can significantly decline the pressure drop of the fixed bed. Higher temperature, lower feed flow rate, higher catalyst bed height, and higher H
O
dosage are beneficial to m-cresol degradation. Lower pH can also improve m-cresol degradation, but it will cause severe iron leaching. The highest m-cresol removal (over 99.5%) and total organic carbon (TOC) removal (53.6%) can be observed under condition of 2 cm bed height, flow rate of 2 mL/min, reaction temperature of 70 °C, 6 g/L H
O
, and initial pH = 1. Meanwhile, the Fe
O
-CNT-MF catalyst shows good stability with less than 10% decrease in m-cresol conversion and 7% decrease in TOC conversion after 24-h reaction and less than 2 mg/L iron leaching is observed in all conditions except for strong acid condition. Two probable pathways of m-cresol degradation process are presented. Under most conditions, m-cresol will first be turned into methylhydroquinone, followed by oxidation to p-toluquinone. In basic condition, some m-cresol will first be changed into 4-methylpyrocatechol. These aromatic intermediates will then be oxidized into some small molecular acids and finally be mineralized to CO
and H
O.


Bioaugmentation of Soil with Pseudomonas monteilii Strain Eliminates Inhibition of Okra (Abelmoschus esculentus) Seed Germination by m-Cresol

M Ajisha, T C Shaima, Soumya V Menon, A A Mohammad Kunhi
PMID: 33787977   DOI: 10.1007/s00284-021-02438-4

Abstract

Cresols are ubiquitous in nature due to their bulk production and end uses in various industrial processes as well as due to their natural presence. They are highly toxic to both fauna and flora and are included in the list of priority pollutants. In the present study, the effect of m-cresol on germination of ten different crop seeds was tested and the seeds of okra and eggplant were found to be very sensitive, okra being the most vulnerable. Okra seeds lost its viability in the presence of m-cresol, which was proportionate to its concentration as indicated by the standard 2,3,5-tetrazoliumtrichloride (TTC) test. Marked decrease in protease and amylase activities was observed in germinating seeds exposed to the compound. The inhibitory effect of m-cresol on germination was eliminated effectively by bioaugmentation of the soil with the cresol-degrading Pseudomonas monteilii S-CSR-0014. Normal germination and seedling vigor were obtained when the seeds were sown four and eight days after the soil inoculation with the bacterial cells, whereas the seeds sown immediately did not show proper germination. The inoculated bacterium degraded m-cresol efficiently from the spiked soil and exhibited concomitant growth. It can be concluded that m-cresol-contaminated soils could be effectively bioremediated to render the soil suitable for normal seed germination and healthy seedling growth of sensitive crops.


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